molecular formula C11H18FN B1485164 (2-Fluoroadamantan-2-yl)methanamine CAS No. 518018-21-8

(2-Fluoroadamantan-2-yl)methanamine

Cat. No. B1485164
CAS RN: 518018-21-8
M. Wt: 183.27 g/mol
InChI Key: LYWMJOHCRTWHTR-UHFFFAOYSA-N
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Description

“(2-Fluoroadamantan-2-yl)methanamine” is a chemical compound with a molecular weight of 165.28 . It is related to the compound “(adamantan-2-yl)methanamine”, which is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of “(2-Fluoroadamantan-2-yl)methanamine” is C11H18FN . It’s related to the compound “(adamantan-2-yl)methanamine”, which has a molecular formula of C11H19N .


Chemical Reactions Analysis

While specific chemical reactions involving “(2-Fluoroadamantan-2-yl)methanamine” are not available, related compounds such as adamantyl-substituted epibromohydrins have been known to react with nitrogen, oxygen, and sulfur nucleophiles .

Amines, in general, have properties such as solubility and boiling points that can be compared to those of ammonia, NH3 .

Scientific Research Applications

Biased Agonists of Serotonin 5-HT1A Receptors

Novel derivatives of methanamine, including those similar to (2-Fluoroadamantan-2-yl)methanamine, have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds have been tested in signal transduction assays, identifying derivatives that preferentially stimulate ERK1/2 phosphorylation over other pathways. This research indicates a potential application of these compounds in developing novel antidepressants, as one derivative demonstrated potent and efficacious antidepressant-like activity in preliminary in vivo studies (Sniecikowska et al., 2019).

Antiviral Activity Against Influenza A Virus

Aminoadamantane derivatives, structurally similar to (2-Fluoroadamantan-2-yl)methanamine, have been synthesized and evaluated for their antiviral activity. Certain derivatives exhibited significant inhibition of the cytopathicity of influenza A virus at concentrations lower than that of amantadine, a known antiviral medication. The specificity of these compounds as anti-influenza A virus agents underscores their potential therapeutic application (Kolocouris et al., 1994).

Antibacterial and Antifungal Activities

Novel urea and thiourea derivatives of methanamine have been synthesized and evaluated for their antibacterial and antifungal activities. Certain compounds in this series demonstrated good in vitro antibacterial activity against various bacterial strains and also exhibited high antifungal activity. This research suggests the potential of these derivatives in developing new antimicrobial agents (Vedavathi et al., 2017).

properties

IUPAC Name

(2-fluoro-2-adamantyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FN/c12-11(6-13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10H,1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWMJOHCRTWHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoroadamantan-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Fluoroadamantan-2-yl)methanamine
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Reactant of Route 6
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